N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide
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Overview
Description
N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a morpholine ring through a carboxamide linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide typically involves the reaction of 4-(benzyloxy)aniline with morpholine-4-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
N-Phenylmorpholine-4-carboxamide: Similar structure but lacks the benzyloxy group.
N-[4-(benzyloxy)phenyl]glycinamide: Similar structure but with a glycinamide moiety instead of morpholine.
Uniqueness
N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide is unique due to the presence of both the benzyloxy and morpholine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H20N2O3 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(4-phenylmethoxyphenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C18H20N2O3/c21-18(20-10-12-22-13-11-20)19-16-6-8-17(9-7-16)23-14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,19,21) |
InChI Key |
PKVYYSCXPFRQGW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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